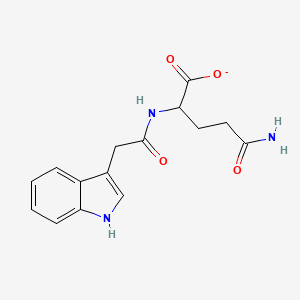

Indole-3-acetyl-glutamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H16N3O4- |

|---|---|

Molecular Weight |

302.3 g/mol |

IUPAC Name |

5-amino-2-[[2-(1H-indol-3-yl)acetyl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C15H17N3O4/c16-13(19)6-5-12(15(21)22)18-14(20)7-9-8-17-11-4-2-1-3-10(9)11/h1-4,8,12,17H,5-7H2,(H2,16,19)(H,18,20)(H,21,22)/p-1 |

InChI Key |

DVJIJAYHBZALOJ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CCC(=O)N)C(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Metabolism in Plant Systems

Indole-3-acetic Acid (IAA) Conjugation Pathways

The conjugation of IAA to amino acids is a vital process for regulating auxin levels in plants. frontiersin.orgnih.gov This modification can tag the hormone for degradation or storage, thereby modulating its biological activity. nih.govresearchgate.net The formation of IAA-amino acid conjugates is mediated by the GH3 family of enzymes. frontiersin.orgnih.gov

The GRETCHEN HAGEN 3 (GH3) protein family comprises acyl acid amido synthetases that catalyze the ATP-dependent conjugation of phytohormones with amino acids. nih.govresearchgate.net These enzymes are pivotal in controlling the levels of active auxins by forming amide-linked conjugates. nih.gov In the model plant Arabidopsis thaliana, the GH3 family is categorized into three groups based on sequence homology and substrate preference. nih.govmdpi.com Group II GH3 enzymes are specifically recognized as IAA-amido synthetases. nih.govmdpi.com

Biochemical studies have revealed that certain GH3 enzymes exhibit a preference for specific amino acids. For instance, Arabidopsis thaliana GH3.15 (AtGH3.15) has been shown to preferentially use glutamine as a substrate in conjunction with indole-3-butyric acid (IBA), a precursor to IAA. nih.gov While AtGH3.15 shows the highest specific activity with IBA and glutamine, it can also accept a range of other amino acids. nih.gov This highlights the diverse and sometimes overlapping substrate specificities within the GH3 family.

| Enzyme | Preferred Acyl Acid Substrate | Preferred Amino Acid Substrate | Reference |

|---|---|---|---|

| AtGH3.15 | Indole-3-butyric acid (IBA) | Glutamine | nih.gov |

| AtGH3.5 | Indole-3-acetic acid (IAA), Phenylacetic acid (PAA), Salicylic (B10762653) acid (SA), Benzoic acid (BA) | Aspartate | wustl.edupnas.org |

The conjugation of IAA with an amino acid by GH3 enzymes follows a "Bi Uni Uni Bi Ping Pong" kinetic mechanism. mdpi.com The process is initiated by the binding of IAA and ATP to the enzyme, which leads to the formation of an adenylated IAA intermediate (IAA-AMP) and the release of pyrophosphate. mdpi.com Subsequently, the amino acid, such as glutamine, binds to the enzyme-IAA-AMP complex. This results in the displacement of AMP and the formation of an amide bond between IAA and the amino acid. mdpi.com The final products, the IAA-amino acid conjugate and AMP, are then released from the active site of the enzyme. mdpi.com This reaction is a key step in the direct formation of amide bonds. d-nb.info

The crystal structures of several GH3 enzymes have been determined, providing insights into their catalytic mechanisms and substrate specificity. nih.govnih.govwustl.edu These structures reveal a conserved architecture, typically consisting of two or three domains. nih.govasm.orgiucr.orgcazypedia.org The active site is generally located in a cleft between an N-terminal (β/α)8 barrel domain and a C-terminal domain. cazypedia.org Specific residues within the active site are crucial for binding the acyl acid substrate and determining the enzyme's preference. nih.gov For example, in Vitis vinifera GH3.1, strong hydrogen bond interactions with Ser108, Ser339, and Gln560 contribute to its preference for IAA. nih.gov The flexibility of the C-terminal domain is also thought to be important for the catalytic process. pnas.org

| Enzyme | Key Active Site Residues | Structural Characteristics | Reference |

|---|---|---|---|

| VvGH3.1 | Ser108, Ser339, Gln560 | Forms strong hydrogen bonds with IAA. | nih.gov |

| Barley ExoI | Asp285 (catalytic nucleophile), Glu491 (catalytic acid/base) | Two-domain structure with active site in a cleft. | cazypedia.org |

| B. subtilis NagZ | Histidine/aspartate dyad (catalytic acid-base) | Unusual catalytic dyad within a flexible loop. | cazypedia.org |

Indole-3-acetyl-glutamine is synthesized through the direct conjugation of Indole-3-acetic acid (IAA) and L-glutamine. researchgate.netmdpi.comnih.govwustl.edupnas.org This reaction is catalyzed by specific members of the GH3 family of enzymes. nih.gov In this process, the carboxyl group of IAA is activated by ATP to form an IAA-adenylate intermediate, which then reacts with the amino group of L-glutamine to form an amide bond, yielding this compound. mdpi.com This conjugate is one of the various amino acid conjugates of IAA found in plants, with others including indole-3-acetyl-aspartic acid (IAA-Asp), indole-3-acetyl-alanine, and indole-3-acetyl-leucine. frontiersin.orgnih.gov The relative abundance of these conjugates can vary significantly between different plant species. frontiersin.orgnih.gov

Role of Gretchen Hagen 3 (GH3) Acyl Acid Amido Synthetases

Enzymatic Mechanisms of Amide Bond Formation

Hydrolysis and Deconjugation of this compound

While the conjugation of IAA to amino acids like glutamine is a mechanism for inactivating or storing auxin, the reverse process of hydrolysis or deconjugation can release free, active IAA. pnas.org In some plant species, such as the diploid strawberry, Indole-3-acetyl-glutamate, along with Indole-3-acetyl-aspartate, serves as a stored form of auxin in the achenes. nih.gov During seedling growth, these conjugates are hydrolyzed to provide a source of free IAA. nih.gov This indicates the existence of specific hydrolases capable of cleaving the amide bond of this compound to regulate auxin availability for developmental processes. However, the stability of such conjugates can be high, suggesting that deconjugation is a regulated process. rsc.org

Role of Auxin Conjugate Hydrolases (Amidohydrolases) in Releasing Free Indole-3-acetic Acid

Auxin conjugate hydrolases, a class of amidohydrolase enzymes, play a crucial role in regulating the levels of active auxin by cleaving amide-linked conjugates to release free indole-3-acetic acid (IAA). nih.gov Initially, it was thought that conjugates with amino acids like alanine (B10760859) and leucine (B10760876) served as readily reversible storage forms, while conjugates with aspartate and glutamate (B1630785), such as this compound (IAGlu), were primarily destined for irreversible degradation. oup.comnih.govfrontiersin.orgresearchgate.net Early studies in Arabidopsis demonstrated that IAGlu was not significantly hydrolyzed back to IAA, suggesting it was an intermediate in a catabolic pathway rather than a storage form. nih.govnih.gov

However, more recent research has revealed a more complex and central role for IAGlu and its corresponding hydrolases. It is now understood that IAGlu can function as a storage form of IAA, capable of being reverted to active IAA by the action of specific amidohydrolases from the ILR1/ILL family. mdpi.compnas.orgescholarship.org These conjugates are key regulatory points in auxin homeostasis. pnas.org The hydrolysis of IAGlu contributes to the pool of free, bioactive auxin, allowing the plant to dynamically control hormone levels in response to developmental and environmental cues. nih.govmdpi.com Therefore, auxin conjugate hydrolases are vital for unlocking the active hormone from its glutamated conjugate, positioning IAGlu as both a potential precursor for degradation and a conditional source of free IAA. mdpi.compnas.org

Enzymatic Mechanisms of Amide Bond Cleavage

The hydrolysis of the amide bond in auxin conjugates like this compound is catalyzed by auxin amidohydrolases, which are metalloenzymes belonging to the M20 family of peptidases. oup.commdpi.com The general mechanism for these enzymes involves the cleavage of a carbon-nitrogen bond in the amide linkage to yield a carboxylate (free IAA) and an amino acid (glutamine). mdpi.complos.org

The catalytic process relies on the enzyme's active site architecture. In many amidohydrolases, a metal ion, often zinc, is coordinated within the active site. This metal ion activates a water molecule, increasing its nucleophilicity. The activated water molecule then attacks the carbonyl carbon of the amide bond in the IAGlu substrate. This leads to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate breaks the amide bond, releasing the free amino acid and the carboxyl-containing auxin. oup.com In other related hydrolases, catalysis can be facilitated by a catalytic dyad or triad (B1167595) of amino acid residues (such as Asp, His, and Ser) that work together to activate the water molecule and stabilize the transition state.

Characterization of Specific Amidohydrolases Involved in this compound Hydrolysis

The specificity of amidohydrolases determines which auxin conjugates are hydrolyzed. In Arabidopsis, a family of seven related amidohydrolases has been identified, including ILR1, IAR3, and ILL1, ILL2, ILL5, and ILL6. oup.com

More recent and comprehensive studies have revised this understanding, establishing a clear role for the ILR1/ILL family of amidohydrolases in processing IAGlu. It has been demonstrated that these hydrolases can indeed revert IAGlu back to free IAA. pnas.orgescholarship.org Furthermore, these enzymes have a dual function in the primary auxin inactivation pathway. They not only hydrolyze IAGlu to IAA but also act on the oxidized form, oxIAA-Glu, converting it to the inactive product oxIAA. pnas.orgescholarship.org Specifically, ILR1 has been identified as a key enzyme capable of hydrolyzing both IAA-Aspartate and IAA-Glutamate. mdpi.compnas.orgescholarship.org This positions the ILR1/ILL hydrolases as critical regulators that determine whether the IAGlu pool is channeled back into the active IAA pool or directed toward irreversible catabolism.

Interconversion with Other Auxin Metabolites and Pathways

This compound does not exist in isolation but is part of a dynamic metabolic grid that tightly controls auxin levels. nih.gov Its formation and breakdown connect it to several other key auxin metabolites and pathways.

The synthesis of IAGlu is catalyzed by enzymes from the GRETCHEN HAGEN 3 (GH3) family of acyl acid amido synthetases. frontiersin.orgmdpi.com These enzymes link free IAA to various amino acids in an ATP-dependent reaction. nih.gov Group II GH3 proteins are primarily responsible for conjugating IAA to amino acids, with many showing a preference for aspartate and glutamate. frontiersin.orgnih.govresearchgate.net For instance, in grapevine (Vitis vinifera), the GH3-4 and GH3-6 enzymes display their highest activity with glutamate as the amino acid substrate. nih.gov

Once formed, IAGlu stands at a metabolic crossroads with two primary fates:

Hydrolysis to Free IAA : As discussed, ILR1/ILL amidohydrolases can cleave the amide bond, releasing active IAA back into the cellular pool. pnas.orgescholarship.org This makes IAGlu a conditionally reversible storage form.

Oxidative Inactivation : IAGlu is a key substrate in the main pathway for irreversible IAA catabolism. The enzyme DIOXYGENASE FOR AUXIN OXIDATION (DAO) oxidizes IAGlu to 2-oxoindole-3-acetic acid-glutamate (oxIAA-Glu). pnas.orgescholarship.org This oxidized conjugate is then hydrolyzed by ILR1/ILL amidohydrolases to produce the final, inactive catabolite, oxindole-3-acetic acid (oxIAA). pnas.orgescholarship.org

This dual-pathway system allows the plant to fine-tune auxin signaling. Under conditions of auxin excess, the GH3-DAO pathway can be upregulated to rapidly inactivate IAA via the formation and subsequent oxidation of IAGlu. pnas.orgresearchgate.net Conversely, when higher levels of active auxin are required, the hydrolytic pathway can release IAA from the IAGlu pool.

Mentioned Compounds

Biological Roles and Mechanistic Implications in Plants

The concentration of free, active indole-3-acetic acid (IAA) within plant tissues is meticulously controlled through a balance of biosynthesis, transport, and metabolic inactivation. Indole-3-acetyl-glutamine is a central figure in this metabolic regulation, functioning in several key aspects of auxin homeostasis.

Auxin Homeostasis and Regulation

The dynamic conversion of IAA into various conjugated forms is a primary mechanism for maintaining appropriate levels of the active hormone. These conjugates, including this compound, act as reservoirs that can be either stored for future use or targeted for degradation.

Higher plants utilize the conjugation of IAA to amino acids and sugars as a strategy for storing the hormone. windows.net this compound serves as one such storage form, effectively sequestering active IAA. oup.comresearchgate.net This conjugation is a reversible process, allowing the plant to release free IAA when and where it is needed to drive developmental programs. windows.netuni-regensburg.de In the achenes of the diploid strawberry, for instance, this compound, alongside Indole-3-acetyl-aspartate, represents the primary stored form of auxin. slu.se This stored pool of conjugated auxin is crucial for providing the necessary hormone during critical developmental stages like seedling growth. slu.se The general principle is that these conjugated molecules, including this compound, represent a significant, yet temporarily inactivated, pool of auxin. nih.govnih.gov

The release of free, biologically active IAA from its conjugated storage forms is an essential component of auxin homeostasis. slu.se This hydrolysis is carried out by specific enzymes known as amidohydrolases. researchgate.net In Arabidopsis, a family of these hydrolases, including proteins like ILR1, IAR3, and ILL2, are responsible for cleaving the amide bond in IAA conjugates to liberate free IAA. researchgate.netplos.org Genetic studies have shown that mutants deficient in these hydrolases exhibit reduced levels of endogenous free IAA, confirming the importance of this hydrolytic pathway. researchgate.net

Interestingly, the fate of this compound can vary between species. While in Arabidopsis it is often considered a precursor for degradation, research on strawberry seedlings demonstrates that both this compound and Indole-3-acetyl-aspartate are actively hydrolyzed to supply free IAA required for growth. slu.se This highlights a species-specific regulation of auxin conjugate metabolism. The activity of these conjugates in bioassays is dependent on their conversion back to free IAA, underscoring that their contribution to the active auxin pool is mediated by hydrolysis. windows.netuni-regensburg.de

Beyond its role as a temporary storage molecule, the formation of this compound can also be a step towards permanent inactivation and degradation of auxin. capes.gov.br In Arabidopsis, conjugation of IAA to glutamate (B1630785) and aspartate, catalyzed by enzymes from the GRETCHEN HAGEN 3 (GH3) family, often marks the hormone for catabolism rather than reversible storage. capes.gov.brfrontiersin.org Tissues with high levels of free IAA, such as expanding leaves and roots, also show correspondingly high levels of Indole-3-acetyl-glutamate, which supports its role as an irreversible catabolic product in these contexts. capes.gov.br

A key catabolic route is the GH3-ILR1-DAO pathway. nih.gov In this pathway, GH3 enzymes convert IAA to IAA-amino acid conjugates like this compound. nih.gov These conjugates can then be irreversibly oxidized by DIOXYGENASE FOR AUXIN OXIDATION (DAO) enzymes, leading to the formation of 2-oxindole-3-acetyl-amino acids (oxIAA-AAs). nih.govresearchgate.net This oxidation renders the auxin molecule inactive. researchgate.net Thus, the synthesis of this compound can be the committed step in a major pathway for auxin degradation, crucial for preventing the over-accumulation of the hormone and maintaining growth-regulating gradients. researchgate.net

Table 1: Endogenous Levels of this compound and Related Compounds in Arabidopsis thaliana Seedlings

| Compound | Concentration (ng/g Fresh Weight) in Wild-Type Seedlings | Percentage of Total Conjugate Pool | Source |

| This compound (IAA-Glu) | 3.5 ± 1.6 | <3% | researchgate.net |

| Indole-3-acetyl-aspartate (IAA-Asp) | 17.4 ± 4.6 | <3% | researchgate.net |

| Total IAA | 1,200 ± 178 | N/A | researchgate.net |

| Data is for 9-day-old seedlings, showing that IAA-Glu is a low-abundance conjugate under normal growth conditions. |

Contribution to the Bioactive Free Indole-3-acetic Acid Pool

Involvement in Plant Growth and Developmental Processes

By modulating the availability of active auxin, this compound metabolism directly influences various aspects of plant morphology and organogenesis.

Auxin is a principal regulator of root system architecture, promoting the formation of lateral roots. windows.net The metabolic flux between free IAA and its conjugates, such as this compound, is therefore critical for proper root development. Studies on transgenic Arabidopsis plants overexpressing a gene from maize that synthesizes this compound (ZmIAGLU) showed that these plants had smaller roots compared to wild-type plants. researchgate.net This suggests that excessive conjugation of IAA to glutamine reduces the pool of free auxin available for promoting root growth.

The role of this compound extends to the development of above-ground structures. Quantitative analysis has revealed that the highest concentrations of this compound are often found in the leaves. capes.gov.br This tissue-specific accumulation points to a significant role in regulating shoot development.

**Table 2: Phenotypic Effects of Overexpressing the ZmIAGLU Gene in *Arabidopsis thaliana***

| Phenotypic Trait | Observation in Overexpression Lines vs. Wild-Type | Source |

| Primary Root Growth | Inhibited / Smaller | researchgate.net |

| Leaf Morphology | Smaller and more curled | researchgate.net |

| Rosette Diameter | Smaller | researchgate.net |

| Inflorescence Growth | Slight growth retardation | nih.gov |

| Hypocotyl Growth | Not significantly affected | researchgate.net |

| These findings demonstrate that increased synthesis of this compound leads to phenotypes consistent with reduced auxin activity. |

Correlation with Auxin Levels in Specific Plant Tissues and Developmental Stages

The concentration of this compound is closely linked to the levels of free Indole-3-acetic acid (IAA) in various plant tissues, reflecting its role in auxin homeostasis. researchgate.net The synthesis of IAA-amino acid conjugates, including IAA-Glu, is catalyzed by GRETCHEN HAGEN 3 (GH3) enzymes, which are themselves induced by high auxin levels. researchgate.netfrontiersin.org This creates a feedback loop where high concentrations of active IAA trigger its conversion into inactive conjugates, thus preventing overaccumulation. researchgate.net

Research in Arabidopsis thaliana has shown that tissues with high concentrations of free IAA, such as expanding leaves and roots, also contain the highest levels of IAA-glutamate and its counterpart, Indole-3-acetyl-aspartate (IAA-Asp). researchgate.net This correlation supports their function as products of irreversible catabolism, designed to remove excess auxin. researchgate.net

Despite this correlation, the steady-state levels of IAA-Glu are relatively low compared to the total pool of IAA conjugates. In a study on Arabidopsis seedlings, IAA-Glu was measured at approximately 3.5 ng per gram of fresh weight. researchgate.net This is a fraction of the total conjugated IAA, which can constitute up to 90% of the entire IAA pool in the seedling. frontiersin.orgresearchgate.net Specifically, in 9-day-old seedlings, IAA-Glu and IAA-Asp together accounted for only about 3% of the total conjugate pool. researchgate.net In leaves, IAA-Glu was identified as the second most abundant conjugate. researchgate.net

**Table 1: Levels of IAA and its Conjugates in Arabidopsis thaliana*** This table presents data on the concentration of free IAA and specific amino acid conjugates in wild-type *Arabidopsis seedlings, illustrating the relative abundance of each compound.

| Compound | Concentration (ng/g fresh weight) in 9-day-old seedlings | Percentage of Total Conjugate Pool |

| Indole-3-acetyl-glutamate (IAA-Glu) | 3.5 ± 1.6 | <3% |

| Indole-3-acetyl-aspartate (IAA-Asp) | 17.4 ± 4.6 | <3% |

| Total IAA | 1,200 ± 178 | 100% |

| Data sourced from a study on wild-type Arabidopsis seedlings. researchgate.net |

Participation in Plant Responses to Environmental Cues

The regulation of auxin levels is a critical component of a plant's ability to respond and adapt to changing environmental conditions, including both abiotic and biotic stressors. mdpi.comfrontiersin.org The conjugation of IAA to amino acids like glutamine is a key mechanism in this adaptive response. frontiersin.org

Plants modulate phytohormone levels to cope with abiotic stresses such as drought, salinity, and extreme temperatures. frontiersin.org Auxin homeostasis, managed through synthesis, transport, and conjugation, is essential for plant adaptation to these stressful environments. oup.comfrontiersin.org While direct studies on IAA-Glu are limited, the role of related auxin conjugates provides significant insight. For instance, the auxin conjugate Indole-3-acetyl-aspartate has been shown to directly affect pea plant responses to cadmium and salt stress by modifying the activity of antioxidant enzymes and reducing hydrogen peroxide concentrations. researchgate.net

During stress, the accumulation of GABA (γ-aminobutyric acid), which can be synthesized from glutamate, is a common plant response. oup.com This highlights the central role of glutamate metabolism in stress physiology. oup.com The conjugation of IAA to glutamate to form IAA-Glu is part of this broader metabolic response, helping to tightly regulate the levels of active auxin, which could otherwise be detrimental at high concentrations during stress. oup.com Phytohormones such as abscisic acid, jasmonic acid, and salicylic (B10762653) acid are crucial regulators that integrate external signals to mediate stress responses, and their pathways often interact with auxin signaling. mdpi.com The formation of IAA conjugates is one of the points of this hormonal crosstalk, ensuring a coordinated response to environmental challenges. usp.br

The balance of phytohormones is frequently disturbed during interactions with pathogens. mdpi.com Auxin, in particular, plays a complex role in plant defense and disease susceptibility. Pathogens can manipulate host auxin pathways to their advantage, and plants, in turn, modulate auxin levels to mount a defense. nih.gov The conjugation of IAA via GH3 enzymes is a key regulatory point in these interactions.

Research has shown that some pathogens can be promoted by auxin conjugates. researchgate.net For example, the conjugate IAA-Asp is considered a potential susceptibility signal that can promote pathogen development by altering the transcription of virulence genes. researchgate.net Given that IAA-Glu is formed through the same GH3-mediated pathway, it may play a similar role in plant-pathogen interactions. By converting active IAA into conjugates like IAA-Glu, the plant might inadvertently create compounds that influence the pathogen's lifecycle. researchgate.netresearchgate.net Furthermore, biotic stress can lead to a massive accumulation of IAA in infected tissues, which would necessitate a corresponding increase in its catabolism through pathways that produce IAA-amino acid conjugates. mdpi.com The induction of indole (B1671886) alkaloid biosynthesis, which provides protection against microbial infection and herbivores, is another defense mechanism that can be triggered by stress, showcasing the complex secondary metabolism pathways linked to auxin precursors. frontiersin.org

Analytical Methodologies for Indole 3 Acetyl Glutamine in Plant Research

Extraction and Purification Techniques from Plant Tissues

The initial and most critical step in the analysis of IAA-Glu is its effective extraction from plant tissues while minimizing degradation and removing interfering substances. The process typically begins with the homogenization of plant material, which is often flash-frozen in liquid nitrogen to quench metabolic activity. nih.gov A variety of extraction buffers and subsequent purification strategies have been developed to isolate auxin conjugates.

Commonly, a solvent mixture is used to extract the compounds from the ground tissue. An extraction buffer containing 65% isopropanol (B130326) and 35% 0.2 M imidazole (B134444) buffer (pH 7.0) has been successfully used for isolating IAA-Glu from Arabidopsis seedlings. nih.gov Another approach involves using an ice-cold 50 mM sodium phosphate (B84403) buffer (pH 7.0) containing a protective agent like diethyldithiocarbamic acid sodium salt. frontiersin.org For analysis in rice, samples have been treated with 80% acetone (B3395972) containing 2.5 mM diethyl dithiocarbamate. researchgate.net

Following initial extraction, a purification or sample clean-up step is essential to remove lipids, pigments, and other compounds that could interfere with subsequent analysis. Solid-Phase Extraction (SPE) is a widely employed technique for this purpose. C18 cartridges are frequently used to bind the target analytes from the crude extract, which are then eluted with a suitable solvent, thereby concentrating the sample and removing impurities. researchgate.net For smaller sample sizes, miniaturized purification methods, such as in-tip micro-solid-phase extraction (μSPE), have been developed. frontiersin.org Furthermore, polyvinylpolypyrrolidone (PVPP) chromatography has been shown to be an effective preliminary purification step for indole-acetyl amino acids from plant extracts, utilizing hydrophobic interactions to separate them from other compounds before final analysis by chromatography. nih.gov The use of stable isotope-labeled internal standards, such as [¹³C₆]IAA-Glu, added during the extraction phase is crucial for accurately accounting for analyte loss during sample preparation and analysis. nih.govfrontiersin.org

Table 1: Summary of Extraction and Purification Methods for IAA-Glu from Plant Tissues

| Plant Species | Extraction Solvent/Buffer | Purification Method | Reference |

|---|---|---|---|

| Arabidopsis thaliana | 65% (v/v) isopropanol, 35% (v/v) 0.2 M imidazole buffer (pH 7.0) | Not specified in detail, but involved partitioning | nih.gov |

| Arabidopsis, Pea, Wheat, Maize | 50 mM Na-phosphate buffer (pH 7.0) with 0.1% diethyldithiocarbamic acid | In-tip micro-solid-phase extraction (μSPE) | frontiersin.org |

| Rice (Oryza sativa) | 80% acetone with 2.5 mM diethyl dithiocarbamate | C18 Solid-Phase Extraction (SPE) cartridge | researchgate.net |

| Soybean (Glycine max) | Acidic methanol (B129727) or aqueous buffers | Polyvinylpolypyrrolidone (PVPP) chromatography | nih.gov |

Chromatographic Separation Methods

Chromatography is indispensable for separating IAA-Glu from other structurally similar metabolites prior to its detection. Both gas and liquid chromatography have been applied in the analysis of auxin conjugates.

Historically, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) has been used for the analysis of auxins and their conjugates. nih.govresearchgate.net A key requirement for GC analysis of non-volatile compounds like IAA-Glu is a chemical derivatization step to increase their volatility and thermal stability. researchgate.net For instance, IAA-Glu isolated from Arabidopsis extracts was methylated before being analyzed by GC-MS. nih.gov This derivatization allows the compound to be vaporized and passed through the GC column for separation. Although powerful, the need for derivatization can add complexity to the sample preparation workflow.

Liquid Chromatography (LC) is now the most prevalent separation technique for IAA-Glu analysis, as it can directly analyze polar and thermally labile compounds in a liquid mobile phase, often eliminating the need for derivatization.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is a robust method for the quantification of IAA-Glu. researchgate.netmtoz-biolabs.com The technique utilizes high pressure to pass the sample through a column packed with a stationary phase, separating components based on their affinity for the phase. Reverse-phase columns, such as C18, are commonly used, where polar compounds elute earlier than non-polar ones. researchgate.net This method has been successfully applied to quantify IAA amino acid conjugates, including IAA-Glu, in tissues from rice plants and calli. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement over traditional HPLC. UPLC systems use columns with smaller particle sizes (typically less than 2 µm), which results in higher resolution, greater sensitivity, and faster analysis times. frontiersin.orgresearchgate.net Reverse-phase UPLC coupled to a tandem mass spectrometer is considered a gold standard for the accurate detection of trace compounds like indolic metabolites. researchgate.net This high-throughput approach allows for the comprehensive profiling of IAA metabolites, including IAA-Glu, from small amounts of plant tissue (50-100 mg). researchgate.net

Liquid Chromatography (LC) Approaches

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometric Detection and Quantification

Mass Spectrometry (MS) is the definitive method for the detection and quantification of IAA-Glu following chromatographic separation, owing to its exceptional sensitivity and selectivity.

Tandem mass spectrometry (MS/MS) is the most widely used configuration. researchgate.netresearchgate.net In this setup, an initial mass spectrometer (MS1) selects the ion corresponding to the mass of IAA-Glu (the precursor ion). This ion is then fragmented, and a second mass spectrometer (MS2) analyzes the resulting fragment ions (product ions). This process provides a highly specific "fingerprint" for the molecule. The analysis is often performed using an Electrospray Ionization (ESI) source, which is a soft ionization technique suitable for polar, thermally unstable molecules like IAA-Glu, and can be operated in both positive and negative ion modes. mdpi.commdpi.com

For targeted quantification, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. researchgate.netmdpi.com This involves continuously monitoring for specific precursor-to-product ion transitions unique to the target analyte (e.g., IAA-Glu) and its labeled internal standard. MRM provides excellent sensitivity and selectivity, allowing for detection limits in the femtomole range. researchgate.net For instance, in the analysis of IAA conjugates in rice, the limit of detection for IAA-Glu was 2.9 fmol. researchgate.net High-Resolution Mass Spectrometry (HRMS) systems, such as Time-of-Flight (TOF) or Orbitrap analyzers, can also be used to provide highly accurate mass measurements, which further aids in the confident identification of compounds in complex untargeted metabolomics studies. mdpi.comchemrxiv.org

Table 2: Chromatographic and Mass Spectrometric Parameters for IAA-Glu Analysis

| Technique | Key Parameters | Application Notes | Reference |

|---|---|---|---|

| GC-MS | Requires derivatization (e.g., methylation) | Used for initial screening and identification of IAA conjugates in Arabidopsis. | nih.govresearchgate.net |

| HPLC-MS/MS | Reverse-phase C18 column; ESI source | Quantification of IAA-Glu in rice tissues. | researchgate.net |

| UPLC-MS/MS | Reverse-phase separation; ESI source; MRM mode | "Gold standard" for trace compound analysis; used for quantitative analysis in Arabidopsis. | researchgate.netresearchgate.net |

| Tandem MS (MS/MS) | ESI source; MRM for quantification; use of stable isotope-labeled internal standards | Provides high sensitivity (femtomole detection limits) and selectivity for accurate quantification. | frontiersin.orgresearchgate.netresearchgate.net |

Electrospray Ionization (ESI) for Amide Conjugates

Electrospray Ionization (ESI) is a soft ionization technique widely coupled with liquid chromatography (LC) and mass spectrometry (MS) for the analysis of polar and thermally labile molecules like amino acid conjugates of indole-3-acetic acid (IAA). For amide conjugates such as Indole-3-acetyl-glutamine, ESI is particularly suitable because it allows the molecules to be transferred from the liquid phase to the gas phase as intact protonated or deprotonated ions with minimal fragmentation.

The analysis of IAA conjugates is typically performed in positive ion mode ESI ([M+H]+), which often yields high sensitivity. researchgate.net However, analysis in negative ion mode ([M-H]-) is also utilized. mdpi.comfrontiersin.org For instance, in metabolomic studies of citrus, a mass spectrometer equipped with an ESI interface was operated in both positive and negative ionization modes to detect a range of metabolites, including Indole-3-acetyl-glutamic acid (IAA-Glu). frontiersin.org The choice between positive and negative mode depends on the specific analyte and the matrix to achieve the best signal-to-noise ratio. A method developed for quantifying IAA and its amino acid conjugates in rice utilized HPLC-ESI-MS/MS, demonstrating the technique's applicability to complex plant extracts. nih.gov This approach allows for the direct measurement of individual conjugates without requiring derivatization, which simplifies sample preparation. nih.govnih.gov

Table 1: ESI Parameters Used in the Analysis of IAA Conjugates in Citrus

| Parameter | Positive Ion Mode | Negative Ion Mode |

| Spray Voltage | 3,500 V | 2,500 V |

| Ion Transfer Tube Temp. | 325°C | 325°C |

| Vaporizer Temperature | 275°C | 275°C |

| Sheath Gas | 35 Arb | 35 Arb |

| Aux Gas | 10 Arb | 10 Arb |

| Sweep Gas | 0 Arb | 0 Arb |

Data sourced from a metabolomic study on Citrus reticulata. frontiersin.org

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem mass spectrometry (MS/MS) is an indispensable tool for the analysis of this compound, providing both structural confirmation and precise quantification. This technique involves the selection of a specific precursor ion (e.g., the [M+H]+ ion of this compound), which is then fragmented through collision-induced dissociation (CID). The resulting product ions create a characteristic fragmentation pattern, or "fingerprint," that is unique to the molecule's structure. news-medical.net This high degree of specificity is crucial for distinguishing between isomeric compounds and confidently identifying analytes in complex biological matrices. nih.gov

For quantification, a highly selective method known as multiple reaction monitoring (MRM) or selective reaction monitoring (SRM) is often employed. frontiersin.orgnih.gov In MRM, the mass spectrometer is set to monitor specific transitions from a precursor ion to one or more of its characteristic product ions. This method significantly enhances the signal-to-noise ratio, leading to very low detection limits, often in the femtomole (fmol) range. researchgate.netnih.govnih.gov For example, a sensitive liquid chromatography-electrospray tandem MS (LC-ESI-MS/MS) method was developed for the quantitative analysis of IAA metabolites in Arabidopsis, achieving detection limits between 0.02 and 0.1 picomoles. nih.gov Similarly, a method for rice samples reported detection limits for IAA amino acid conjugates in the range of 0.4–2.9 fmol. researchgate.netnih.gov The characteristic fragment for indolic compounds, the quinolinium ion (m/z 130.0651), is often used as a signature to screen plant extracts for IAA conjugates. science.gov

Application of Heavy Labeled Internal Standards

To ensure the highest accuracy and precision in quantification, stable isotope-labeled (SIL) internal standards are widely used in MS-based analyses of this compound. mdpi.com These standards are typically synthesized by incorporating heavy isotopes, such as ¹³C or ¹⁵N, into the molecule of interest. nih.govacs.org For IAA conjugates, a common approach is to use [indole-¹³C₆]-labeled IAA as a precursor for the synthesis of the corresponding labeled amide conjugates. nih.gov

The ideal internal standard has physicochemical properties nearly identical to the analyte, meaning it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. sigmaaldrich.com Because the SIL standard is chemically identical but has a different mass, it can be distinguished from the endogenous analyte by the mass spectrometer. By adding a known amount of the SIL standard to the sample at the beginning of the extraction process, any loss of analyte during sample preparation can be corrected for by measuring the ratio of the endogenous analyte to the SIL standard. sigmaaldrich.com This isotope dilution method minimizes variations resulting from sample preparation and instrumental analysis, leading to robust and reliable quantification. mdpi.comnih.gov The use of SIL standards like indole-3-acetic acid-¹³C₆ has been central to developing quantitative methods for IAA metabolites with accuracy and precision better than 10-15%. nih.govacs.org

Advanced Metabolomics Approaches in Plant Systems

Metabolomics provides a comprehensive, high-throughput analysis of the complete set of small molecules (the metabolome) within a biological system, offering a snapshot of its physiological state. wiley.com Advanced metabolomics approaches, primarily using LC-MS platforms, have become crucial for studying the complex network of auxin metabolism, including the role of this compound, in various plant species and under different conditions. nih.govresearchgate.netbiocrates.com

These approaches can be untargeted, aiming to measure as many metabolites as possible to discover novel compounds or metabolic shifts, or targeted, focusing on the precise quantification of a predefined set of known metabolites. nih.gov A targeted metabolomics study on Arabidopsis tissues revealed the distribution of various IAA metabolites, finding that expanding leaves and roots contained the highest levels of IA-aspartate and IA-glutamate. nih.govresearchgate.net Another study on Arabidopsis identified this compound in leaves, where it constituted about 12% of the fluorescent metabolites. researchgate.net

In agricultural research, metabolomics has been applied to understand disease tolerance. A multiple pathway-targeted metabolomic analysis of HLB-tolerant and HLB-sensitive citrus cultivars found that pathways for the biosynthesis of plant hormones, including metabolites like Indole-3-acetyl-glutamic acid, were significantly upregulated in the tolerant group. frontiersin.org These studies demonstrate the power of metabolomics to connect changes in metabolite levels, including those of this compound, to broader physiological responses and traits in plants. frontiersin.orgnih.gov

Table 2: Research Findings on IAA Conjugates from Plant Metabolomics Studies

| Plant Species | Key Finding | Metabolite(s) of Focus | Reference |

| Arabidopsis thaliana | Expanding leaves and roots contain high levels of irreversible catabolic products. | IA-aspartate, IA-glutamate | nih.govresearchgate.net |

| Arabidopsis thaliana | This compound was the second most abundant conjugate in leaves. | This compound | researchgate.net |

| Citrus reticulata | Biosynthesis of plant hormones pathway was upregulated in HLB-tolerant cultivars. | Indole-3-acetyl-glutamic acid | frontiersin.org |

Genetic and Molecular Regulation in Plant Systems

Gene Families Encoding Indole-3-acetyl-glutamine Metabolizing Enzymes

GH3 Gene Expression and Regulation

The GRETCHEN HAGEN3 (GH3) gene family encodes acyl acid amido synthetases that are pivotal in conjugating IAA with amino acids. encyclopedia.pubmdpi.com In Arabidopsis thaliana, the GH3 family is divided into three groups based on sequence homology and substrate specificity. encyclopedia.pubmdpi.com Group II GH3 enzymes specifically function as IAA-amido synthetases, catalyzing the formation of IAA-amino acid conjugates. encyclopedia.pubmdpi.com There are eight Group II GH3 genes in Arabidopsis that are involved in this process. mdpi.comnih.gov

The expression of Group II GH3 genes is often induced by auxin itself, forming a negative feedback loop to control auxin levels. mdpi.combiologists.com For instance, several Group II GH3 genes are transcriptionally induced by IAA. mdpi.com This induction is mediated by AUXIN RESPONSE FACTORS (ARFs), which are key transcription factors in the auxin signaling pathway. encyclopedia.pubmdpi.com Specifically, ARF6, AtARF7, AtARF8, and AtARF17 have been shown to be involved in the transcriptional regulation of several AtGH3 genes. encyclopedia.pubmdpi.com For example, ARF8 positively regulates the expression of three AtGH3 genes. oup.comoup.com This regulation is crucial for maintaining auxin homeostasis during various developmental processes.

Furthermore, the expression of GH3 genes can be tissue-specific and influenced by various developmental and environmental cues. frontiersin.org For example, in legumes, many GH3 genes are expressed in a tissue-specific manner, with some being upregulated in roots, suggesting a role in root development. frontiersin.org

| Gene Family | Function | Regulation | Key Regulators |

| GH3 (Group II) | Catalyzes the conjugation of IAA to amino acids, including glutamine. encyclopedia.pubmdpi.com | Induced by high auxin levels. mdpi.combiologists.com | ARF6, ARF7, ARF8, ARF17. encyclopedia.pubmdpi.com |

Amidohydrolase Gene Expression (e.g., ILR1/ILL Family)

The conjugation of IAA to amino acids is a reversible process. The hydrolysis of IAA-amino acid conjugates, including this compound, to release free, active IAA is catalyzed by amidohydrolases. nih.gov In Arabidopsis, this function is carried out by the ILR1/ILL family of enzymes. nih.govresearchgate.net This family consists of seven members, including ILR1, ILL1, ILL2, IAR3/ILL4, and ILL6, which exhibit varying substrate specificities. nih.govoup.com

| Gene Family | Function | Regulation | Key Substrates |

| ILR1/ILL | Hydrolyzes IAA-amino acid conjugates to release free IAA. nih.govresearchgate.net | Upregulated by wounding and jasmonic acid. oup.com | IAA-Asp, IAA-Glu. nih.govresearchgate.netpnas.org |

Transcriptional and Post-Transcriptional Control Mechanisms

The regulation of this compound metabolism extends beyond the simple expression of the encoding genes. Transcriptional and post-transcriptional control mechanisms add further layers of complexity to ensure precise auxin homeostasis.

Transcriptional Control: As mentioned, the transcription of GH3 genes is a key regulatory point. The promoters of auxin-responsive genes, including GH3s, often contain auxin-responsive elements (AuxREs) to which ARFs bind to modulate gene expression. oup.com This direct transcriptional control allows for a rapid response to changes in cellular auxin concentrations. biologists.com At low auxin levels, Aux/IAA repressor proteins bind to ARFs, inhibiting their activity. biologists.comnih.gov When auxin levels rise, auxin binds to the TIR1/AFB co-receptor complex, leading to the degradation of Aux/IAA repressors and the activation of ARF-mediated transcription of genes like GH3. biologists.comnih.gov

Post-Transcriptional Control: Post-transcriptional mechanisms also play a significant role. MicroRNAs (miRNAs) have emerged as key regulators of auxin signaling components. For instance, miR393 targets the transcripts of the auxin receptors TIR1, AFB2, and AFB3, which can, in turn, affect the downstream expression of genes involved in auxin conjugation. biologists.comfrontiersin.org Another example is the regulation of ARFs themselves by miRNAs. For instance, miR167 targets ARF6 and ARF8, which are known to regulate GH3 gene expression. oup.comfrontiersin.org This post-transcriptional silencing of ARFs provides another level of control over the synthesis of IAA-amino acid conjugates. Additionally, post-translational modifications of the core auxin signaling proteins, such as ubiquitination and phosphorylation, add further regulatory complexity to the auxin response. nih.govnih.gov

Mutational Analysis and Genetic Screens for Altered this compound Metabolism

Genetic approaches, including mutational analysis and genetic screens, have been instrumental in dissecting the pathways of this compound metabolism.

Due to the functional redundancy among the multiple GH3 genes, single gene mutations often result in only subtle phenotypes. encyclopedia.pubmdpi.com However, the characterization of mutants with altered sensitivity to exogenous IAA or its conjugates has been very informative. For example, the ilr1 mutant in Arabidopsis was identified through a screen for resistance to the inhibitory effects of IAA-leucine, leading to the cloning of the ILR1 gene, which encodes an amidohydrolase. nih.gov

A powerful strategy has been the use of CRISPR/Cas9 gene editing to create higher-order mutants. For instance, generating gh3 octuple mutants, lacking eight group II GH3 genes, resulted in plants that accumulate free IAA and fail to produce IAA-Asp and IAA-Glu conjugates. nih.govresearchgate.net These mutants exhibit severe developmental defects, such as extremely short roots and long, dense root hairs, clearly demonstrating the critical role of GH3-mediated auxin conjugation in plant development. nih.govresearchgate.net Similarly, quadruple mutants in the ILR1/ILL gene family (ilr1 ill2 iar3 ill3) showed more pronounced auxin-deficient phenotypes, confirming their role in releasing IAA from its conjugated forms. nih.gov

Genetic screens have also been initiated to find mutants with altered IAA-inducible systems for auxin conjugate formation, with one of the first mutants isolated showing increased production of this compound. researchgate.netresearchgate.net

| Mutant Type | Key Genes Targeted | Observed Phenotype | Significance |

| Single gene knockout | GH3 (single gene) | Subtle phenotypic changes. encyclopedia.pubmdpi.com | Highlights functional redundancy. |

| Multiple gene knockout | gh3 (octuple mutant) | Accumulation of free IAA, failure to produce IAA-Asp/Glu, severe developmental defects. nih.govresearchgate.net | Demonstrates the essential role of GH3s in auxin homeostasis. |

| Single gene knockout | ilr1 | Insensitivity to exogenous IAA-Leu. nih.gov | Led to the identification of the first IAA-amino acid hydrolase. |

| Multiple gene knockout | ilr1 ill2 iar3 ill3 (quadruple mutant) | More severe auxin-deficient phenotypes. nih.gov | Confirms the role of ILR1/ILL family in releasing active IAA. |

Overexpression Studies and Functional Genomics

In contrast to the subtle phenotypes of single loss-of-function mutants, overexpression of GH3 genes often leads to more discernible phenotypes, providing valuable insights into their functions. encyclopedia.pubmdpi.com Activation-tagged mutants, where a gene is overexpressed due to the insertion of a strong promoter, have been particularly useful. For example, the overexpression of AtGH3.2 (ydk1-D) and AtGH3.6 (dfl1-D) resulted in plants with short hypocotyls and altered root growth, consistent with a reduction in free auxin levels. encyclopedia.pubmdpi.comoup.com

Overexpression of rice GH3-8 led to a decrease in free IAA concentration and a dwarf phenotype. nih.gov These studies confirm that GH3 enzymes negatively regulate auxin levels by promoting the formation of IAA-amino acid conjugates. semanticscholar.org Functional genomics approaches, such as analyzing the transcriptome of these overexpression lines, have further revealed the downstream effects on auxin signaling and other developmental pathways. For instance, overexpression of GH3-8 in rice was shown to suppress the expression of expansin genes, which are involved in cell wall loosening and growth. nih.gov

These overexpression studies, combined with the analysis of the entire gene family (functional genomics), provide a comprehensive understanding of how the GH3-mediated conjugation of auxin to amino acids like glutamine is integrated into the broader regulatory networks governing plant growth and development.

Indole 3 Acetyl Glutamine in Gut Microbiota Host Interactions Mammalian Context

Origin as a Tryptophan Metabolite

The journey of Indole-3-acetyl-glutamine begins with dietary tryptophan, which undergoes transformation by the vast community of microorganisms residing in the mammalian gut. This initial product, Indole-3-acetic acid (IAA), is then absorbed and further metabolized by the host.

Role of Gut Microbiota in Indole-3-acetic Acid Production

The production of Indole-3-acetic acid (IAA) is a well-established function of the gut microbiome. biocrates.com A variety of intestinal bacteria possess the enzymatic machinery to convert dietary tryptophan into IAA. frontiersin.org This process primarily occurs in the small intestine and colon. biocrates.com

Key bacterial players in this conversion include species from the genera Clostridium and Bacteroides. biocrates.com Other bacteria, such as Lactobacillus reuteri, are also known producers of IAA. nih.gov The gut microbiota can utilize several metabolic pathways to synthesize IAA from tryptophan, involving intermediates like indole-3-pyruvic acid and indole-3-acetamide. biocrates.com The resulting IAA, a crucial signaling molecule itself, is then available for absorption by the host through the intestinal epithelium. biocrates.com

Conversion of Indole-3-acetic Acid to this compound in Mammalian Systems (e.g., Liver)

Once absorbed from the gut into the host's circulation, Indole-3-acetic acid (IAA) undergoes further metabolic processing. A primary site for this transformation is the liver. biocrates.comfrontiersin.orgmdpi.com In mammalian hepatic cells, IAA is conjugated with the amino acid glutamine to form this compound. frontiersin.orgmdpi.com This conversion is a significant step in the metabolism of gut-derived IAA, effectively linking the metabolic activities of the gut microbiota with the host's endogenous metabolic pathways. mdpi.com This process is part of the gut-liver axis, where microbial metabolites are transported via the portal vein to the liver for further processing. nih.gov

Systemic Distribution and Detection in Mammalian Biofluids

Following its synthesis in the liver, this compound is distributed throughout the body via the circulatory system and can be detected in various biological fluids. Its presence in these fluids makes it a subject of interest in metabolomic studies seeking to understand the influence of gut microbial metabolism on host health.

Presence in Urine

This compound is a known human urinary metabolite. ntu.edu.sg Its presence in urine indicates that after its formation and circulation, it is filtered by the kidneys and excreted from the body. Studies have noted that elevated levels of this compound in urine can be associated with certain metabolic disorders, such as Hartnup disease, which affects amino acid transport.

Presence in Blood/Serum/Plasma

The compound is readily detected in the bloodstream. mdpi.comresearchgate.net Non-targeted metabolomics analyses of serum and plasma samples have consistently identified this compound. mdpi.com Research has linked the levels of circulating this compound to various physiological and pathological states. For instance, elevated plasma levels of this compound, along with its precursor IAA, have been associated with an increased risk of major adverse cardiovascular events. mdpi.comresearchgate.net

Detection in Fecal Samples

While its precursor, Indole-3-acetic acid (IAA), is a well-documented and abundant metabolite in fecal samples, the detection of this compound itself in feces is not commonly reported in metabolomic studies. biocrates.comnih.gov The conversion of IAA to this compound occurs systemically within the host, primarily in the liver, after IAA has been absorbed from the intestine. frontiersin.orgmdpi.com This systemic synthesis and subsequent circulation and urinary excretion pathway means that this compound is not significantly secreted back into the intestinal lumen for excretion in feces. Therefore, while the origin of its core structure is microbial activity in the gut, its final form as a glutamine conjugate is a product of the host's metabolism and is primarily found in systemic biofluids rather than feces.

Compound Information Table

| Compound Name | Abbreviation | Role/Significance |

| This compound | A metabolite formed in the liver from the conjugation of IAA and glutamine. | |

| Indole-3-acetic acid | IAA | A key tryptophan metabolite produced by the gut microbiota. |

| Tryptophan | An essential amino acid and the initial precursor for IAA synthesis. | |

| Glutamine | A host amino acid that conjugates with IAA in the liver. | |

| Indole-3-pyruvic acid | An intermediate in one of the bacterial pathways for IAA synthesis. | |

| Indole-3-acetamide | An intermediate in one of the bacterial pathways for IAA synthesis. |

Summary of Detection in Biofluids

| Biofluid | Indole-3-acetic acid (IAA) | This compound |

| Urine | Detected biocrates.com | Detected ntu.edu.sg |

| Blood/Serum/Plasma | Detected biocrates.com | Detected mdpi.comresearchgate.net |

| Fecal Samples | Detected biocrates.com | Not Typically Detected |

Associations with Physiological States and Metabolic Homeostasis

This compound (IAG), a metabolite derived from the host-microbiota co-metabolism of the essential amino acid tryptophan, has emerged as a significant molecule in mammalian physiology. Its presence and concentration are linked to various physiological states, reflecting the intricate communication along the gut-host axis. This section explores the associations of IAG with metabolic homeostasis, focusing on its altered profiles in specific conditions, its origins within tryptophan metabolic pathways, and its interactions with immune cell metabolism.

Alterations in Metabolic Profiles during Specific Conditions

Recent metabolomic studies have identified significant alterations in the levels of IAG and its related metabolites in several health conditions, particularly cardiovascular and metabolic diseases. These findings suggest that the metabolic pathway leading to IAG may be a sensitive indicator of underlying pathophysiological processes.

A cross-sectional study comparing the metabolic profiles of patients with cardiovascular diseases (CVD) to healthy controls revealed a significant elevation of IAG in the serum of CVD patients. mdpi.comresearchgate.net In this study, not only was IAG increased, but so were its direct precursor, indole-3-acetate (B1200044) (IAA), and a related metabolite, methyl indole-3-acetate. mdpi.com Concurrently, levels of the cardioprotective tryptophan metabolite, indolepropionate, were found to be decreased in the CVD group. mdpi.com This suggests a potential shift in the gut microbiota's tryptophan metabolism, favoring the production of IAA and its derivatives, like IAG, at the expense of other protective compounds in individuals with CVD. mdpi.com The association of IAG with major adverse cardiovascular events (MACE) has also been noted in large patient cohorts, where it was identified as one of the key gut microbe-derived metabolites linked to incident MACE and poorer survival risks. researchgate.net

Similarly, elevated levels of tryptophan indole (B1671886) metabolites have been observed in patients with metabolic syndrome. researchgate.net One study linked N-(indole-3-acetyl) glutamine to an increased likelihood of prediabetes, associating the metabolite with oxidative and inflammatory reactions that may contribute to the condition's onset. researchgate.net

Table 1: Observed Alterations in this compound Levels in Specific Health Conditions

| Physiological Condition | Observed Alteration in IAG Levels | Associated Findings | Reference(s) |

| Cardiovascular Diseases (CVD) | Significantly increased | Increased levels of precursor (Indole-3-acetate) and decreased levels of cardioprotective Indolepropionate. mdpi.com Associated with incident Major Adverse Cardiovascular Events (MACE). researchgate.netresearchgate.net | mdpi.comresearchgate.netresearchgate.netnih.gov |

| Metabolic Syndrome / Prediabetes | Increased | Linked to increased likelihood of prediabetes and associated with oxidative and inflammatory reactions. researchgate.net | researchgate.net |

Connections to Gut Microbiota-Derived Tryptophan Metabolic Pathways

This compound is not produced by gut microbes directly but is the result of a multi-step, host-microbiota metabolic pathway originating from dietary tryptophan. mdpi.comfrontiersin.org Approximately 4-6% of dietary tryptophan is metabolized by the gut microbiota into various indole derivatives. frontiersin.org

The pathway to IAG begins in the gut, where certain bacteria, particularly species from the Clostridium and Bacteroides genera, convert tryptophan into indole-3-acetic acid (IAA). frontiersin.orgbiocrates.com This conversion can occur through several microbial enzymatic reactions. biocrates.comannualreviews.org Once produced in the gut, IAA is absorbed into the host's circulation and transported to the liver. frontiersin.orgbiocrates.com In the liver, the host enzyme-mediated conjugation of IAA with the amino acid glutamine occurs, resulting in the formation of this compound. mdpi.comfrontiersin.orgbiocrates.comfrontiersin.org

This metabolic process highlights a clear example of host-microbe co-metabolism: the gut microbiota performs the initial transformation of a dietary nutrient (tryptophan to IAA), and the host's enzymatic machinery completes the process by synthesizing the final product (IAG). frontiersin.orgbiocrates.com Therefore, the circulating levels of IAG are dependent on both the composition and metabolic activity of the gut microbiota and the host's hepatic function. nih.gov Dysregulation in this pathway, potentially caused by gut dysbiosis, can lead to the altered levels of IAG observed in conditions like cardiovascular disease. mdpi.comnih.gov

Interaction with Glutamine Metabolism Pathways in Leukocytes

While direct studies on the interaction of this compound with leukocyte metabolism are limited, research on its precursor, indole-3-acetic acid (IAA), provides significant insights. Leukocytes, particularly phagocytic cells like neutrophils and macrophages, exhibit high metabolic rates and utilize glutamine extensively. nih.govmdpi.com

Research has shown that IAA can significantly influence the metabolism of these immune cells. In leukocytes with high peroxidase activity, such as neutrophils and thioglycollate-elicited macrophages, IAA was found to enhance the consumption of glutamine and the production of glutamate (B1630785). nih.gov This effect was not observed in lymphocytes, which have low peroxidase activity. nih.gov The study demonstrated that IAA caused a marked increase in oxygen consumption by neutrophils, a process that was more pronounced when glutamine was present. nih.gov The toxic effects of IAA in conjunction with peroxidase activity appear to involve an activation of glutamine metabolism, also known as glutaminolysis. nih.gov

Given that this compound is a conjugate of IAA and glutamine, these findings are highly relevant. frontiersin.org The formation of IAG in the liver is a direct link between IAA and glutamine pools. biocrates.com The influence of IAA on glutamine utilization in immune cells suggests a potential modulatory role for this metabolic axis in immune responses and inflammation. The elevated levels of IAG in certain inflammatory conditions could reflect an underlying alteration in both tryptophan and glutamine metabolic pathways, which are crucial for proper immune cell function. researchgate.netnih.gov

Metabolic Pathways and Enzymes in Mammalian Systems

Enzymatic Pathways for Indole-3-acetyl-glutamine Formation in Host Tissues (e.g., Liver Conjugation)

In mammalian systems, this compound is formed through a conjugation process that primarily occurs in the liver. biocrates.commdpi.com This pathway involves the joining of Indole-3-acetic acid (IAA), a product of tryptophan metabolism, with the amino acid glutamine. biocrates.commdpi.com This conjugation is a detoxification mechanism, converting IAA into a more water-soluble form for excretion.

While the precise mammalian enzyme responsible for this specific conjugation has not been definitively characterized in all available literature, the process is analogous to other well-documented amino acid conjugation reactions in the liver. In plant biochemistry, a family of enzymes known as GRETCHEN HAGEN 3 (GH3) are responsible for catalyzing the synthesis of IAA-amino acid conjugates, including IAA-glutamate. nih.govresearchgate.netsemanticscholar.org These enzymes facilitate an ATP-dependent reaction to form an amide bond between the carboxyl group of IAA and the amino group of an amino acid. semanticscholar.org Although GH3 enzymes are characterized in plants, they provide a mechanistic model for how such conjugations occur. The formation of this compound in the liver is a critical step in the metabolic fate of gut-derived indole (B1671886) compounds. biocrates.com

Intermediates and Precursors in Tryptophan Metabolism Leading to this compound

The synthesis of this compound is directly dependent on the availability of its immediate precursors: Indole-3-acetic acid (IAA) and glutamine. biocrates.commdpi.com IAA itself is a downstream product of the metabolism of the essential amino acid, L-tryptophan. wikipedia.org

The metabolic journey from tryptophan to IAA is largely orchestrated by the gut microbiota. biocrates.commdpi.com Various bacterial species in the gut possess the enzymatic machinery to convert dietary tryptophan into IAA through several pathways. biocrates.com Common intermediates in these microbially-driven pathways include:

Indole-3-pyruvic acid (IPyA): This is a key intermediate in the most prevalent pathway, where tryptophan is first converted to IPyA. nih.govresearchgate.net

Indole-3-acetaldehyde (IAAld): IPyA is subsequently decarboxylated to form IAAld, which is then oxidized to produce IAA. nih.govresearchgate.net

Indole-3-acetamide (IAM): In an alternative pathway, tryptophan can be converted to IAM, which is then hydrolyzed to form IAA. nih.govnih.gov

Tryptamine: Another route involves the decarboxylation of tryptophan to tryptamine, which is then oxidized to IAAld and subsequently to IAA. nih.govnih.gov

These intermediates, generated in the gut, are absorbed into the bloodstream and transported to the liver, where IAA can be conjugated with glutamine. biocrates.com

Enzymes Involved in Precursor Indole-3-acetic Acid Metabolism

The production of Indole-3-acetic acid (IAA), the direct precursor to this compound, relies on a series of enzymatic reactions primarily carried out by gut bacteria. biocrates.com The specific enzymes involved vary depending on the metabolic pathway utilized by the microorganism.

The Indole-3-pyruvic acid (IPyA) pathway is considered a major route for IAA synthesis and involves a sequence of three key enzymes: nih.govresearchgate.net

Tryptophan aminotransferase (Aromatic amino acid aminotransferase): This enzyme catalyzes the initial conversion of L-tryptophan to Indole-3-pyruvic acid. nih.govplos.org

Indole-3-pyruvate decarboxylase (IpdC): This enzyme is responsible for the decarboxylation of IPyA to form Indole-3-acetaldehyde (IAAld). This step is often the rate-limiting step in the pathway. rsc.org

Indole-3-acetaldehyde dehydrogenase: This enzyme carries out the final oxidation of IAAld to produce the end product, Indole-3-acetic acid. plos.orgresearchgate.net

Another significant route is the Indole-3-acetamide (IAM) pathway , which utilizes two main enzymes: nih.gov

Tryptophan-2-monooxygenase: This enzyme converts L-tryptophan into Indole-3-acetamide (IAM). nih.govnih.gov

Indole-3-acetamide hydrolase: This enzyme then hydrolyzes IAM to form IAA. nih.govnih.gov

These microbial enzymes are crucial for providing the host with the IAA substrate necessary for the subsequent hepatic synthesis of this compound.

Analytical Methodologies for Indole 3 Acetyl Glutamine in Mammalian Research

Sample Preparation from Biological Fluids and Tissues

The initial and critical step in the analysis of IAA-Gln from complex biological matrices, such as serum, urine, and tissue homogenates, is sample preparation. The primary goal is to extract the target analyte while removing interfering substances like proteins and salts that can compromise analytical accuracy and instrument performance.

A common and effective method for deproteinization involves protein precipitation. creative-proteomics.com This is often achieved by adding a solvent like methanol (B129727) to the sample. For instance, in serum analysis, methanol extraction is used to precipitate and remove proteins. mdpi.com The mixture is typically vortexed and then centrifuged at high speeds to separate the protein pellet from the supernatant containing the metabolites. nhri.org.tw

For urine samples, a dilution step is often sufficient before analysis. nhri.org.tw In some protocols, after thawing and vortexing, urine samples are centrifuged to remove any particulate matter, and the supernatant is diluted with deionized water. nhri.org.tw

Solid-phase extraction (SPE) is another technique employed for sample clean-up and concentration. nih.gov This method uses a solid adsorbent to selectively retain the analyte of interest while other matrix components are washed away. The choice of SPE sorbent is critical and depends on the chemical properties of the analyte.

Ultrafiltration is also utilized to remove macromolecules. This technique employs a membrane with a specific molecular weight cut-off to separate proteins from smaller molecules like IAA-Gln. creative-proteomics.com

Regardless of the specific method, a crucial aspect of sample preparation is the use of internal standards. mdpi.com Stable isotope-labeled versions of the analyte are often added at the beginning of the sample preparation process to account for any loss of analyte during extraction and to correct for variations in instrument response. mdpi.com

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate IAA-Gln from other metabolites in the extract before its detection by mass spectrometry. Liquid chromatography (LC) is the method of choice for this purpose.

Liquid Chromatography (LC)

LC separates compounds based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). nih.govnih.gov The choice of stationary and mobile phases is tailored to the physicochemical properties of the analytes.

Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful and widely used technique for the analysis of metabolites like IAA-Gln. mdpi.comnhri.org.tw Reverse-phase (RP) chromatography is a common mode used for this purpose. mdpi.com In RP-UPLC, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. frontiersin.org

In a typical analysis, serum samples that have undergone methanol extraction are subjected to RP-UPLC-MS/MS. mdpi.com The separation is achieved by a gradient elution, where the composition of the mobile phase is changed over time to effectively separate a wide range of metabolites.

For highly polar compounds that are poorly retained on traditional reverse-phase columns, Hydrophilic Interaction Chromatography (HILIC) is an effective alternative. mdpi.comchromatographyonline.com HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent. mdpi.com This technique has been successfully applied in metabolomics studies for the analysis of polar and ionic compounds. nih.gov In some comprehensive metabolomic analyses, HILIC-UPLC-MS/MS is used in conjunction with reverse-phase methods to provide a more complete picture of the metabolome. mdpi.com

Reverse-Phase UPLC-MS/MS

Mass Spectrometric Analysis for Metabolite Identification and Quantification

Mass spectrometry (MS) is a highly sensitive and specific detection method that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography, it provides a robust platform for the identification and quantification of metabolites.

Electrospray Ionization (ESI) in Positive and Negative Ion Modes

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like IAA-Gln. nih.gov ESI can be operated in both positive and negative ion modes, which allows for the detection of a broader range of compounds. researchgate.netmdpi.com

In positive ion mode, analytes tend to form positively charged ions ([M+H]+), which is favorable for compounds that can be easily protonated. researchgate.netmdpi.com In negative ion mode, analytes form negatively charged ions ([M-H]-), which is suitable for compounds with acidic protons, such as carboxylic acids. researchgate.netmdpi.com

Triple Quadrupole Mass Spectrometry (MS)

Triple quadrupole mass spectrometry (QqQ-MS) is a powerful tool for the targeted quantification of metabolites, including indole-3-acetyl-glutamine, in complex biological matrices. nih.govshimadzu.com This technique operates by selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then selecting a specific product ion in the third quadrupole (Q3) for detection. thermofisher.com This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity. shimadzu.com

In mammalian research, liquid chromatography coupled with triple quadrupole mass spectrometry (LC-MS/MS) is frequently employed. shimadzu.comshimadzu.com For instance, a method using a triple quadrupole MS for the analysis of metabolites in cell culture media demonstrated the ability to simultaneously analyze 125 compounds in a 17-minute run time. shimadzu.com Such methods are characterized by their linearity over a range of concentrations (ppb to ppm), high recovery (often over 80%), and excellent analytical precision (CV < 15%). researchgate.net The fast scanning and polarity switching capabilities of modern triple quadrupole instruments allow for the simultaneous analysis of numerous medium components and secreted metabolites in a single run. shimadzu.comshimadzu.com

Table 1: Performance Characteristics of a Triple Quadrupole MS Method for Metabolite Analysis researchgate.net

| Parameter | Performance |

|---|---|

| Linearity (r²) | > 0.990 |

| Recovery | > 80% |

| Analytical Precision (CV) | < 15% |

| Matrix Effects | Minimal |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) offers the advantage of providing highly accurate mass measurements, which aids in the confident identification of unknown compounds and the elucidation of elemental compositions. acs.org Instruments like the Quadrupole-Orbitrap mass spectrometer are used for this purpose. ebi.ac.uk

In the context of this compound, HRMS has been utilized in untargeted metabolomics studies to identify it as a significant metabolite in various conditions. researchgate.net For example, a study on metabolic syndrome patients used capillary liquid chromatography-high resolution mass spectrometry (LC-HRMS) to analyze urine samples. researchgate.net This analysis revealed that N-(indol-3-ylacetyl) glutamine was one of the metabolites with significantly higher intensities in patients compared to control subjects. researchgate.net Another application of HRMS is in the comprehensive profiling of neurotransmitters and tryptophan metabolites, where it has been used to quantify 50 different compounds, including indole (B1671886) derivatives, in mouse serum, feces, and brain tissue. acs.org

Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry (SID-MS) is considered a gold standard for the accurate and precise quantification of small molecules in complex biological samples. ckisotopes.com This method involves adding a known amount of a stable isotope-labeled version of the analyte of interest (e.g., ¹³C or ¹⁵N labeled this compound) to the sample as an internal standard. ckisotopes.comotsuka.co.jp Because the labeled and unlabeled forms of the compound have nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer. ckisotopes.com This allows for highly accurate quantification by measuring the ratio of the native analyte to the isotope-labeled internal standard. ckisotopes.com

SID-MS is particularly valuable in metabolomics research for applications such as protein turnover studies, glucose metabolism, and lipolysis research. ckisotopes.com The use of stable isotope-labeled standards, such as those provided by Cambridge Isotope Laboratories, Inc., is crucial for these studies. otsuka.co.jpotsuka.co.jp These standards are tested for high chemical purity and isotopic enrichment to ensure reliable results. ckisotopes.com

A specific application of this approach combines stable isotope dilution for quantification with tracer experiments using isotopic labeling to understand metabolic pathways. For example, a method using a hybrid quadrupole/Orbitrap high-resolution mass spectrometer allowed for the simultaneous quantification of acyl-CoAs and the tracing of labeled carbon atoms from precursors like [¹³C₆]-glucose. escholarship.org This dual-labeling strategy provides a more complete picture of metabolic dynamics. escholarship.org

Untargeted and Targeted Metabolomics Approaches for Pathway Elucidation

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can be broadly divided into untargeted and targeted approaches. Both are instrumental in elucidating metabolic pathways involving this compound. wiley.comnih.gov

Untargeted metabolomics aims to comprehensively measure as many metabolites as possible in a sample to identify potential biomarkers and generate new hypotheses. biorxiv.org This approach has been successfully used to identify alterations in the indoleacetylglutamine pathway in various diseases. mdpi.com For instance, a non-targeted metabolomics study on serum samples from patients with cardiovascular diseases revealed significantly increased levels of indoleacetylglutamine, its precursor indole-3-acetic acid, and its metabolite methyl indole-3-acetate (B1200044). mdpi.com Such studies often employ techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze a wide range of metabolites. wiley.com

Targeted metabolomics , on the other hand, focuses on the precise and accurate quantification of a predefined set of metabolites. nih.gov This approach is often used to validate findings from untargeted studies and to investigate specific metabolic pathways. nih.gov For example, after an initial untargeted analysis identifies potential biomarkers, a targeted method can be developed to quantify these specific metabolites across different study groups. nih.gov This has been applied in studies of canine diabetes, where untargeted metabolomics first identified differences in serum metabolites, which were then quantified using a targeted approach. nih.gov

The combination of untargeted and targeted metabolomics provides a powerful workflow for pathway elucidation. nih.gov Untargeted analysis casts a wide net to discover potential metabolic perturbations, while targeted analysis provides the quantitative data needed to confirm these changes and understand their significance within a specific biological context. nih.govwiley.com This integrated approach has been crucial in linking gut microbiota-derived metabolites like indoleacetylglutamine to human health and disease. mdpi.combiocrates.comnih.gov

Future Research Directions and Translational Perspectives

Elucidating Uncharacterized Enzymatic Activities in Both Plant and Mammalian Systems

A fundamental gap in our understanding of IAGlu metabolism is the definitive identification and characterization of all enzymes responsible for its synthesis and catabolism.

In plant systems , the synthesis of IAGlu from Indole-3-acetic acid (IAA) is catalyzed by the GRETCHEN HAGEN 3 (GH3) family of enzymes. researchgate.net These enzymes conjugate IAA to various amino acids, including glutamate (B1630785). researchgate.net However, the precise kinetics, substrate specificities, and regulatory mechanisms of individual GH3 isoforms with respect to glutamate are not fully understood. Furthermore, while IAGlu is considered a stable end-product destined for irreversible catabolism rather than hydrolysis back to active IAA, the specific enzymes that catalyze its subsequent breakdown remain largely uncharacterized. researchgate.netnih.gov